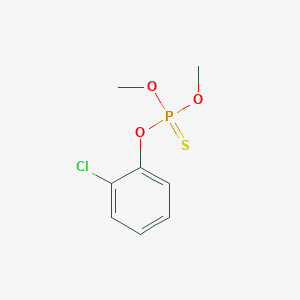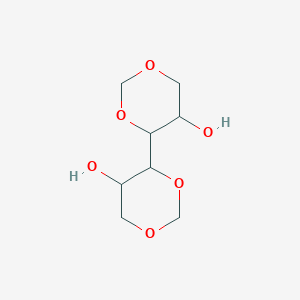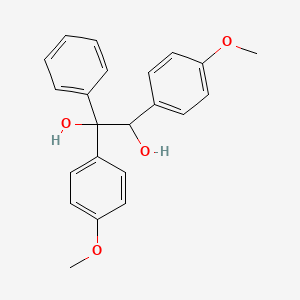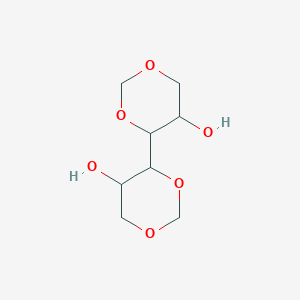![molecular formula C14H9Cl2N5S B12007071 5-(2,4-Dichlorophenyl)-4-{[(E)-4-pyridinylmethylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12007071.png)
5-(2,4-Dichlorophenyl)-4-{[(E)-4-pyridinylmethylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2,4-Dichlorophenyl)-4-{[(E)-4-pyridinylmethylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide, also known by its chemical formula C13H8Cl2N6S, is a heterocyclic compound. Let’s break down its structure:
- The 1,2,4-triazole core consists of three nitrogen atoms and two carbon atoms arranged in a five-membered ring.
- The pyridine moiety contributes to its aromatic character.
- The 2,4-dichlorophenyl group enhances its lipophilicity and influences its reactivity.
Méthodes De Préparation
Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common method involves the reaction of 2,4-dichlorobenzaldehyde with 4-aminopyridine in the presence of a base (such as sodium hydroxide ) to form the Schiff base intermediate. Subsequent cyclization with hydrazine hydrate yields the desired 1,2,4-triazole ring.
Industrial Production: While not widely produced industrially, research laboratories synthesize this compound for specific applications.
Analyse Des Réactions Chimiques
Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various derivatives.
Reduction: Reduction of the imine group (C=N) can yield the corresponding amine.
Substitution: Halogen atoms (chlorine) can be substituted with other functional groups.
Oxidation: Oxidizing agents like or .
Reduction: Reducing agents such as .
Substitution: Various nucleophiles (e.g., , , or ).
Major Products: The major products depend on the specific reaction conditions and substituents. For example:
- Oxidation may yield an oxime or an oxazole derivative.
- Reduction leads to the corresponding amine .
Applications De Recherche Scientifique
Chemistry:
- Used as a building block for designing novel heterocyclic compounds.
- Investigated for its potential as a ligand in coordination chemistry.
- Limited studies, but its structural features suggest potential bioactivity.
- May exhibit antimicrobial or antifungal properties.
- Not widely used in industry due to its specialized nature.
Mécanisme D'action
The exact mechanism remains elusive, but potential molecular targets include enzymes or receptors related to its structural motifs (e.g., pyridine and triazole ).
Comparaison Avec Des Composés Similaires
While 5-(2,4-Dichlorophenyl)-4-{[(E)-4-pyridinylmethylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide is unique in its combination of aromatic rings and heterocyclic features, similar compounds include:
1,2,4-Triazoles: Other triazole derivatives with diverse substituents.
Schiff Bases: Compounds formed by condensation of an amine with an aldehyde or ketone.
Propriétés
Formule moléculaire |
C14H9Cl2N5S |
|---|---|
Poids moléculaire |
350.2 g/mol |
Nom IUPAC |
3-(2,4-dichlorophenyl)-4-[(E)-pyridin-4-ylmethylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C14H9Cl2N5S/c15-10-1-2-11(12(16)7-10)13-19-20-14(22)21(13)18-8-9-3-5-17-6-4-9/h1-8H,(H,20,22)/b18-8+ |
Clé InChI |
MZCKGPWIGOCOEV-QGMBQPNBSA-N |
SMILES isomérique |
C1=CC(=C(C=C1Cl)Cl)C2=NNC(=S)N2/N=C/C3=CC=NC=C3 |
SMILES canonique |
C1=CC(=C(C=C1Cl)Cl)C2=NNC(=S)N2N=CC3=CC=NC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(E)-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]-2-(2-methylphenoxy)acetamide](/img/structure/B12006994.png)

![3-[2-(Benzyloxy)phenyl]-N'-[(E)-(2-methyl-1H-indol-3-YL)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12006999.png)

![1-[4-(2-Hydroxy-3-phenoxypropyl)piperazin-1-yl]-3-phenoxypropan-2-ol](/img/structure/B12007013.png)
![3-(4-chlorophenyl)-2-[(4-nitrobenzyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B12007023.png)
![5-(4-tert-butylphenyl)-4-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12007024.png)

![2-{(3Z)-3-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(4-methylphenyl)acetamide](/img/structure/B12007038.png)

![4-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}phenyl 4-bromobenzoate](/img/structure/B12007049.png)
![4-{[(E)-(4-chlorophenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B12007051.png)


